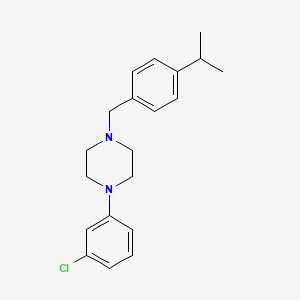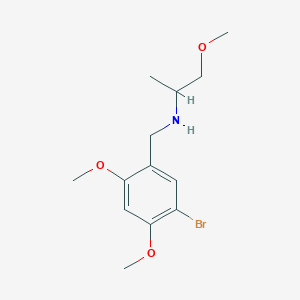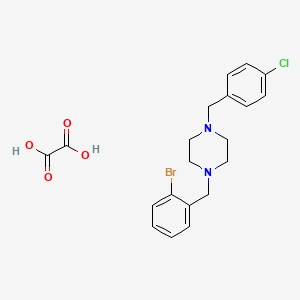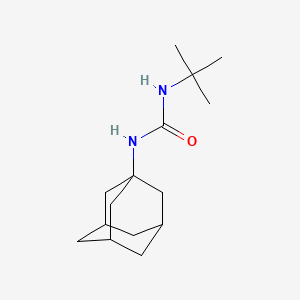
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine acts as a partial agonist at the serotonin receptor, meaning that it can activate the receptor to some extent but not fully. This leads to a complex interaction with the receptor that can result in a range of effects, including changes in mood, appetite, and sleep. 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has also been found to interact with other receptors in the brain, including the dopamine receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been found to have a range of effects on the brain and body. It has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood and behavior. 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine also has a well-understood mechanism of action and has been extensively studied in animal models. However, 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine also has limitations, including potential toxicity and variability in its effects depending on the dosage and method of administration.
Future Directions
Future research on 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine could explore its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. There is also potential for 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine to be used in the development of new drugs that target the serotonin and dopamine receptors. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine and its potential limitations for use in scientific research.
Synthesis Methods
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-chlorophenylhydrazine with 4-isopropylbenzylchloride, followed by cyclization with 1,4-dibromobutane. The final product is purified through recrystallization.
Scientific Research Applications
1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to bind to specific receptors in the brain, including the serotonin receptor, which is involved in regulating mood, appetite, and sleep. 1-(3-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been used in studies investigating the role of serotonin in the brain and its potential therapeutic applications.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-16(2)18-8-6-17(7-9-18)15-22-10-12-23(13-11-22)20-5-3-4-19(21)14-20/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBFCXCSLDNQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)
![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)

![4-[5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B4973197.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)